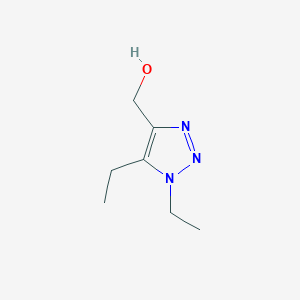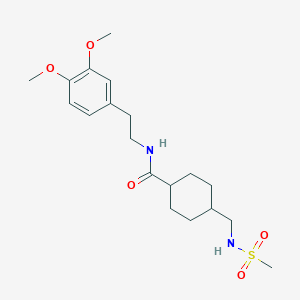![molecular formula C12H15N3S2 B2520707 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 873810-48-1](/img/structure/B2520707.png)
5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol” is a chemical compound with the CAS Number: 873810-48-1. It has a molecular weight of 265.4 . The IUPAC name for this compound is 5-(2,6-diethylanilino)-1,3,4-thiadiazol-2-yl hydrosulfide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3S2/c1-3-8-6-5-7-9(4-2)10(8)13-11-14-15-12(16)17-11/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound “5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol” has a molecular weight of 265.4 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved information.
Wissenschaftliche Forschungsanwendungen
Organic Electronics and Optoelectronics
The unique electronic properties of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol make it an intriguing candidate for organic electronics. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Its electron-rich thiadiazole core contributes to charge transport, while the phenylamino group enhances its optical properties .
Anticancer Agents
Studies have investigated the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a subject of interest for drug development. Researchers explore its cytotoxic effects, mechanisms of action, and potential synergies with other compounds .
Antioxidant Properties
The thiol group in 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol suggests antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigating its radical-scavenging abilities and potential health benefits is an ongoing area of research .
Corrosion Inhibition
Due to its sulfur-containing moiety, this compound has been studied as a corrosion inhibitor for metals. Researchers explore its ability to protect metal surfaces from corrosion in aggressive environments. Understanding its interaction with metal surfaces and its inhibitory mechanisms is essential for practical applications .
Luminescent Materials
The phenylamino-thiadiazole scaffold contributes to the luminescent properties of this compound. Scientists investigate its potential as a luminescent material for sensors, imaging agents, and optoelectronic devices. Its emission properties and stability under various conditions are critical aspects of this research .
Biological Probes and Imaging Agents
Researchers have explored the use of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol as a fluorescent probe for biological studies. Its ability to selectively bind to specific cellular components or biomolecules makes it valuable for imaging applications. Studying its cellular uptake, localization, and photophysical properties is essential .
Safety and Hazards
Wirkmechanismus
Target of Action
The compound belongs to the class of organic compounds known as 2-amino-1,3,4-thiadiazoles . These are thiadiazoles with an amino group attached to the 2-position of a 1,3,4-thiadiazole ring
Mode of Action
They have been found to have antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds in the 2-amino-1,3,4-thiadiazoles class can interact with various enzymes and receptors, affecting multiple biochemical pathways .
Pharmacokinetics
The solubility, molecular weight, and other physical-chemical properties can influence its pharmacokinetics .
Result of Action
2-amino-1,3,4-thiadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Eigenschaften
IUPAC Name |
5-(2,6-diethylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-3-8-6-5-7-9(4-2)10(8)13-11-14-15-12(16)17-11/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXIGOQQXLXSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520628.png)


![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)

![1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2520634.png)
![Ethyl 4-[(2-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2520636.png)
![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)


![8-fluoro-2-(methylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2520642.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2520645.png)
![4-{1-[4-(Morpholin-4-yl)butyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2520646.png)
